molecular formula C14H18N2O B2787932 N-(1-benzylpyrrolidin-3-yl)prop-2-enamide CAS No. 1153341-38-8

N-(1-benzylpyrrolidin-3-yl)prop-2-enamide

Cat. No.: B2787932
CAS No.: 1153341-38-8
M. Wt: 230.311
InChI Key: NTDIANLVOKPZGR-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)prop-2-enamide is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.31 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)prop-2-enamide typically involves the reaction of 1-benzylpyrrolidine with prop-2-enoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve additional steps such as recrystallization or distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrrolidin-3-yl)prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-benzylpyrrolidin-3-yl)prop-2-enamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the interactions of the compound with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpyrrolidin-3-yl)prop-2-enamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-14(17)15-13-8-9-16(11-13)10-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDIANLVOKPZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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